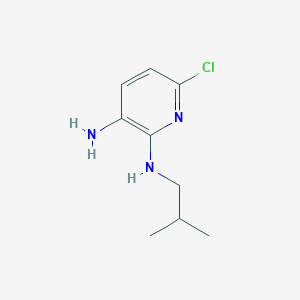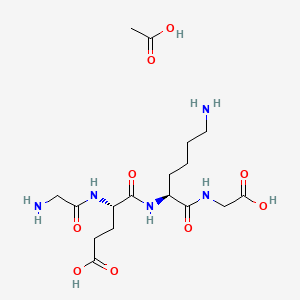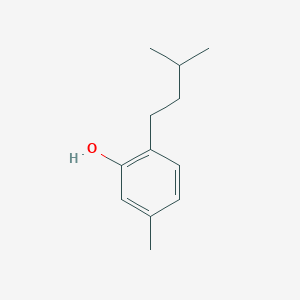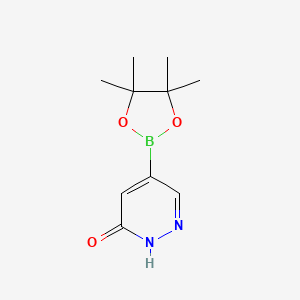
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide is a complex organic compound characterized by the presence of a potassium ion, a 1,3-dioxoisoindolin-2-yl group, and a trifluoro-boranuide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide typically involves the reaction of 5-(1,3-dioxoisoindolin-2-yl)pentyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a temperature range of 40-120°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoro-boranuide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide has several scientific research applications:
Mécanisme D'action
The mechanism by which Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide exerts its effects involves its interaction with specific molecular targets. The trifluoro-boranuide group can participate in transmetalation reactions, transferring the boron moiety to a metal catalyst, which then facilitates the formation of new chemical bonds . This mechanism is particularly important in catalytic processes such as the Suzuki-Miyaura coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 1,3-dioxoisoindolin-2-ide: This compound shares the 1,3-dioxoisoindolin-2-yl group but lacks the pentyl and trifluoro-boranuide moieties.
Potassium phthalimide: Similar in structure but differs in the functional groups attached to the isoindolin-2-yl ring.
Uniqueness
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide is unique due to the presence of the trifluoro-boranuide group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H14BF3KNO2 |
|---|---|
Poids moléculaire |
323.16 g/mol |
Nom IUPAC |
potassium;5-(1,3-dioxoisoindol-2-yl)pentyl-trifluoroboranuide |
InChI |
InChI=1S/C13H14BF3NO2.K/c15-14(16,17)8-4-1-5-9-18-12(19)10-6-2-3-7-11(10)13(18)20;/h2-3,6-7H,1,4-5,8-9H2;/q-1;+1 |
Clé InChI |
WUIOMGOTZMXCDL-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCCCN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)


![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)

